
(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
説明
(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, also known as E-4-HEPBA, is a novel compound that has recently been developed in the field of organic chemistry. It is a derivative of the piperidine family and has a wide range of applications in the fields of biochemistry and pharmacology. E-4-HEPBA has been found to have various biochemical and physiological effects, and its synthesis method and mechanism of action have been studied in detail.
科学的研究の応用
Hemostatic Activity and Synthesis
New derivatives of 4-aryl-2-(4-arylamino)-1-(piperazin-1-yl)but-2-ene-1,4-diones and 2-{[2-(3-R-adamantan-1-yl)-2-oxoethylidene]hydrazinyl}-4-(het)aryl-4-oxobut-2-enoic acids were synthesized to explore their impact on the blood coagulation system, revealing compounds with significant hemostatic activity and low acute toxicity. A correlation between the structure and pharmacological effect was established, highlighting the potential for these compounds in medical applications related to blood coagulation (Pulina et al., 2017).
Neuroprotective Agents
Compounds within the same chemical family have been identified as potent inhibitors of kynurenine-3-hydroxylase, suggesting their utility as neuroprotective agents. The synthesis and structure-activity relationship of these derivatives demonstrate their effectiveness in preventing the interferon-gamma-induced synthesis of quinolinic acid in primary cultures of cultured human peripheral blood monocyte-derived macrophages, presenting a promising avenue for the treatment of neurodegenerative diseases (Drysdale et al., 2000).
Antioxidant Activity
The antioxidant activity of 4-(5-chloro-2-hydroxyphenylamino)-4-oxobut-2-enoic acid and its derivatives was extensively analyzed, revealing that certain derivatives exhibit higher antioxidant capacity than ascorbic acid. These findings, supported by quantum-chemistry descriptors and molecular docking, suggest the potential of these compounds in oxidative stress-related therapeutic applications (Ardjani & Mekelleche, 2016).
Antibacterial and Cytotoxic Activities
Research focusing on the synthesis of novel heterocyclic compounds from 4-(4-bromophenyl)-4-oxobut-2-enoic acid demonstrated their potential antibacterial activities. These compounds, through Aza–Michael addition conditions, have shown promise in combating bacterial infections, highlighting the versatility of this chemical structure in developing new antibiotics (El-Hashash et al., 2015).
Synthesis and Biological Activity
Another study revealed the analgesic and antibacterial properties of 4-aryl-2-[(2-oxo-1,2-diphenylethylidene)hydrazinyl]-4-oxobut-2-enoic-acid amides. These compounds were found to have activities comparable to, and in some cases exceeding, those of reference drugs, further underscoring the medicinal potential of derivatives of (E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid in pain management and bacterial infection control (Bykov et al., 2018).
特性
IUPAC Name |
(E)-4-[3-(1-hydroxyethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-8(13)9-3-2-6-12(7-9)10(14)4-5-11(15)16/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,15,16)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICGBILRLPJWETC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C(=O)C=CC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1CCCN(C1)C(=O)/C=C/C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(1-hydroxyethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



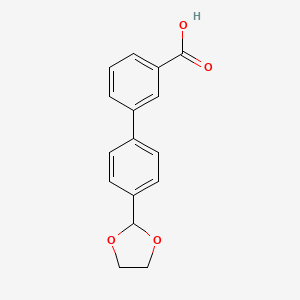
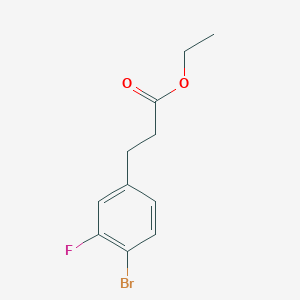
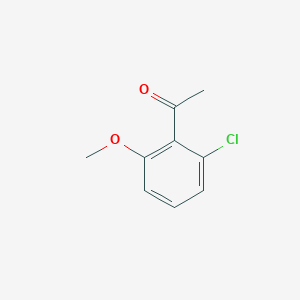
![3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B1490066.png)
![(1S)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1490067.png)
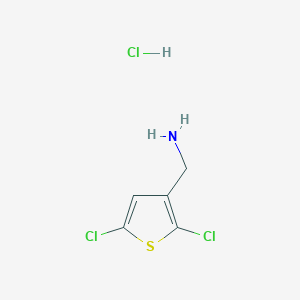
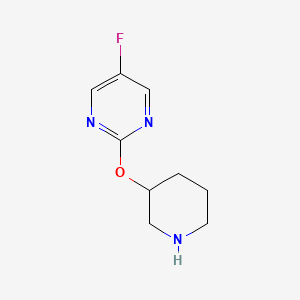

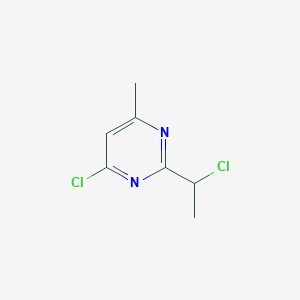
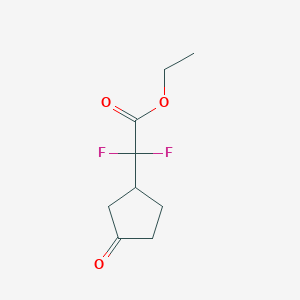
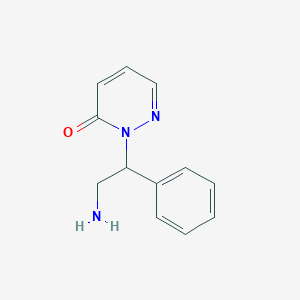
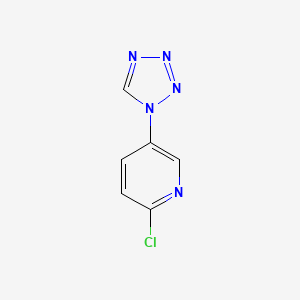
![4-[4-(Propan-2-yl)phenyl]but-3-enoic acid](/img/structure/B1490079.png)
